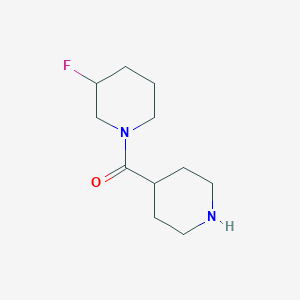

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

CAS No.: 2004988-52-5

Cat. No.: VC3120271

Molecular Formula: C11H19FN2O

Molecular Weight: 214.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2004988-52-5 |

|---|---|

| Molecular Formula | C11H19FN2O |

| Molecular Weight | 214.28 g/mol |

| IUPAC Name | (3-fluoropiperidin-1-yl)-piperidin-4-ylmethanone |

| Standard InChI | InChI=1S/C11H19FN2O/c12-10-2-1-7-14(8-10)11(15)9-3-5-13-6-4-9/h9-10,13H,1-8H2 |

| Standard InChI Key | OQUNZOUCZZLJCB-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2CCNCC2)F |

| Canonical SMILES | C1CC(CN(C1)C(=O)C2CCNCC2)F |

Introduction

Potential Biological Activities

Piperidine derivatives are known for their versatility in interacting with biological targets. They can act as agonists or antagonists for various receptors, including serotonin, dopamine, and acetylcholine receptors, which are crucial for neurological functions.

3.1. Receptor Interactions

-

Serotonin Receptors: Some piperidine derivatives have been designed as biased agonists for serotonin 5-HT1A receptors, which are involved in mood regulation and could be targets for antidepressant drugs .

-

Dopamine Receptors: Piperidine compounds may interact with dopamine receptors, influencing motor control and reward pathways.

3.2. Enzyme Inhibition

Piperidine derivatives can also act as inhibitors for certain enzymes, such as aldehyde dehydrogenases (ALDHs), which are implicated in cancer stem cell biology .

Synthesis and Chemical Modifications

The synthesis of piperidine derivatives typically involves reactions that form the piperidine ring and introduce functional groups. For (3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, synthesis might involve a condensation reaction between a fluorinated piperidine and a piperidine-4-carbonyl chloride or similar intermediates.

| Step | Reaction Conditions |

|---|---|

| 1. Formation of Piperidine Rings | Cyclization reactions involving diamines and dicarboxylic acids or their derivatives. |

| 2. Introduction of Fluorine | Fluorination reactions using fluorinating agents like Selectfluor. |

| 3. Carbonyl Formation | Condensation reactions between piperidine derivatives and carbonyl chlorides. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume